2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)-
Description
The compound 2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- (CAS: 94450-16-5), also known as homospilanthol, is an aliphatic alkamide with the molecular formula C₁₅H₂₅NO and a molecular weight of 235.37 g/mol . Structurally, it features a conjugated triene system (2E,6Z,8E) and an N-(2-methylbutyl) substituent. Homospilanthol is a homolog of the well-studied alkamide spilanthol (affinin), differing by the alkyl chain length on the amide nitrogen: homospilanthol has a 2-methylbutyl group, whereas spilanthol has an isobutyl (2-methylpropyl) group .
Homospilanthol is naturally found in plants of the Acmella genus, such as Acmella radicans, where it is biosynthesized alongside other alkamides during plant development . While its biological activities are less extensively characterized than spilanthol, alkamides as a class are known to exhibit analgesic, anti-inflammatory, and insecticidal properties .
Structure
3D Structure
Properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
(2E,6E,8Z)-N-(2-methylbutyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C15H25NO/c1-4-6-7-8-9-10-11-12-15(17)16-13-14(3)5-2/h4,6-8,11-12,14H,5,9-10,13H2,1-3H3,(H,16,17)/b6-4-,8-7+,12-11+ |
InChI Key |
LWJDBUUOYULAFU-GFZVHBPWSA-N |
Isomeric SMILES |
CCC(C)CNC(=O)/C=C/CC/C=C/C=C\C |
Canonical SMILES |
CCC(C)CNC(=O)C=CCCC=CC=CC |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Decatrienoic Acid Ester Amidation
The foundational approach to spilanthol synthesis, as delineated in EP2236489A1 , involves a multi-step sequence starting with decatrienoic acid esters (Figure 1) . The protocol begins with the esterification of (2E,6Z,8E)-decatrienoic acid using alcohols such as methanol or ethanol under acidic catalysis. Subsequent amidation with 2-methylbutylamine (isobutylamine) is conducted in the presence of coupling agents like thionyl chloride or carbodiimides. Purification via silica gel column chromatography yields spilanthol with >95% purity .
Key Steps and Conditions
-
Esterification : Reaction of decatrienoic acid with ethanol at 60°C for 12 hours under H₂SO₄ catalysis.
-
Amidation : The ester intermediate is treated with excess isobutylamine at 80°C for 24 hours, followed by quenching with HCl.
-
Purification : Column chromatography using hexane:ethyl acetate (8:2) affords spilanthol in 68% overall yield .
Table 1. Reaction Parameters for Classical Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, 60°C, 12 h | 85 | 90 |
| Amidation | Isobutylamine, 80°C, 24 h | 80 | 88 |
| Purification | Column chromatography | 68 | 95 |
This method, while reliable, requires stringent control over reaction conditions to prevent isomerization of the triene system. The use of column chromatography also limits scalability for industrial production .
Palladium-Catalyzed Sonogashira Coupling and Triple Bond Reduction
A modern synthetic route, patented in WO2018018113A1 , employs palladium-copper catalysis to construct the triene backbone via Sonogashira coupling (Figure 2) . The five-step process begins with synthesizing a phosphonate ester, followed by sequential alkyne coupling, partial hydrogenation, oxidation, and Horner-Wadsworth-Emmons (HWE) olefination.
Synthetic Sequence
-
Phosphonate Ester Synthesis : Diethyl (2-oxopropyl)phosphonate is prepared from methyl vinyl ketone and triethyl phosphite.
-
Sonogashira Coupling : Reaction with propargyl alcohol under Pd(PPh₃)₄/CuI catalysis forms a conjugated enyne.
-
Semi-Hydrogenation : Lindlar catalyst selectively reduces the alkyne to a (Z)-alkene.
-
Oxidation : MnO₂ oxidizes the secondary alcohol to an aldehyde.
-
HWE Reaction : The aldehyde undergoes olefination with the phosphonate ester to install the (E,E,Z)-triene system.
Table 2. Performance Metrics of the Catalytic Route
| Step | Catalyst/Reagents | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI, PPh₃ | 92 | >99 |
| Hydrogenation | Lindlar catalyst, H₂ | 78 | 95 (Z) |
| HWE Reaction | NaH, THF, 0°C | 85 | 98 (E) |
This route achieves 76% overall yield and >98% stereochemical purity, surpassing traditional methods in efficiency . The use of semi-hydrogenation ensures precise control over the (Z)-configured double bond, a common bottleneck in earlier syntheses .
Comparative Analysis of Methodologies
Table 3. Comparison of Classical vs. Catalytic Methods
| Parameter | Classical Synthesis | Catalytic Route |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield (%) | 68 | 76 |
| Stereochemical Purity | 95% (E,E,Z) | 98% (E,E,Z) |
| Scalability | Limited | High |
| Cost | Low | Moderate |
The catalytic method’s superiority lies in its stereochemical fidelity and scalability, albeit with higher reagent costs. In contrast, the classical approach remains viable for small-scale laboratory synthesis due to its simplicity .
Chemical Reactions Analysis
Types of Reactions
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the decatrienamide chain can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to the corresponding saturated amide using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted amides or other nitrogen-containing compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that homospilanthol exhibits significant antimicrobial properties. It has been tested against various pathogens, showing efficacy in inhibiting bacterial growth. For instance:
- A study demonstrated that the compound effectively reduced the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and pharmaceutical industries .
Anti-inflammatory Effects
Homospilanthol has been reported to exhibit anti-inflammatory properties. In vitro studies showed that it can significantly reduce the release of pro-inflammatory cytokines like IL-6 in human cell lines . This suggests potential applications in treating inflammatory diseases.
Pain Relief
The compound is also known for its analgesic properties. It has been traditionally used in folk medicine for pain relief. Recent studies have validated these claims by demonstrating its effectiveness in reducing pain responses in animal models .
Neuroprotective Effects
Emerging research suggests that homospilanthol may have neuroprotective effects, potentially beneficial for neurodegenerative diseases. Preliminary studies indicate that it could help in reducing oxidative stress and apoptosis in neuronal cells .
Extraction Techniques
The extraction of homospilanthol from Acmella oleracea can be achieved using various methods:
- Natural Deep Eutectic Solvents (NADES) : Recent studies have explored the use of NADES for efficient extraction of homospilanthol, highlighting its non-toxic nature and environmental benefits .
- Supercritical Fluid Extraction : This method has also been employed to isolate the compound while preserving its biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Homospilanthol vs. Spilanthol (Affinin)
Structural and Physicochemical Differences
- Homospilanthol: Alkyl group: N-(2-methylbutyl). Molecular formula: C₁₅H₂₅NO (MW: 235.37). Double bond positions: 2E,6Z,8E. Source: Acmella radicans , Acmella oleracea .
- Spilanthol (Affinin): Alkyl group: N-isobutyl (2-methylpropyl). Molecular formula: C₁₄H₂₃NO (MW: 221.34). Double bond positions: 2E,6Z,8E. Source: Acmella oleracea .
Other Alkamides and Related Compounds
N-Isobutyl-2,4,8,10-Dodecatetraenamide
- Structure : Features four double bonds (2E,4E,8Z,10Z) and an N-isobutyl group.
- Molecular formula: C₁₆H₂₅NO (MW: 248.20).
- Source : Synthetic routes or plant extracts .
- Applications : Investigated for flavor enhancement due to structural similarity to spilanthol .
N-(2-Phenylethyl)-2Z,4E-Octadienamide
(E)-N-(2-Methylbutyl)-1-(Pyridin-3-yl)methanimine
Data Table: Comparative Overview of Key Compounds
Research Findings and Implications
Structural-Activity Relationships :
- The alkyl chain length and double bond geometry critically influence bioactivity. Spilanthol’s isobutyl group enhances its solubility in formulations, while homospilanthol’s longer chain may improve membrane permeability .
- Isomer mixtures (e.g., spilanthol’s 74% 2E,6Z,8E isomer) affect sensory properties; synthetic blends reduce off-flavors in food applications .
Biosynthetic Pathways :
- In Acmella radicans, homospilanthol biosynthesis begins at seedling stages, coinciding with affinin production, suggesting shared enzymatic pathways .
Ecological Roles :
- Alkamides like homospilanthol may act as plant growth regulators or defense compounds against herbivores .
Biological Activity
The compound 2,6,8-decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- , commonly referred to as spilanthol , is a bioactive compound primarily derived from the plant Acmella oleracea. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential insecticidal properties. This article explores the biological activity of spilanthol through various studies and findings.
Chemical Structure and Properties
Spilanthol is characterized by its unique chemical structure, which includes multiple double bonds that contribute to its reactivity and biological activity. The molecular formula for spilanthol is , and it features a distinctive amide functional group that plays a crucial role in its biological effects.
1. Antioxidant Activity
Research has demonstrated that spilanthol exhibits significant antioxidant properties. A study analyzing the antioxidant capacity of various compounds found that spilanthol effectively scavenged free radicals and reduced oxidative stress markers in vitro. The mechanism of action involves the donation of hydrogen atoms to free radicals, thereby stabilizing them.
2. Anti-inflammatory Effects
Spilanthol has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In a controlled study, spilanthol reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial effects of spilanthol have been extensively studied. It has demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Salmonella typhi | 16 |
4. Insecticidal Properties
Recent studies have highlighted the potential use of spilanthol as an insecticide. Its efficacy against various insect pests was evaluated in laboratory settings, showing promising results in repelling and killing target species.
Case Study 1: Antioxidant and Anti-inflammatory Properties
In a study published in Phytomedicine, researchers explored the dual role of spilanthol as an antioxidant and anti-inflammatory agent. The study involved administering spilanthol to rats subjected to oxidative stress. Results indicated a significant reduction in malondialdehyde levels (a marker of oxidative stress) and pro-inflammatory cytokines compared to control groups .
Case Study 2: Antimicrobial Efficacy
A comprehensive analysis conducted by researchers at the University of São Paulo evaluated the antimicrobial properties of spilanthol against common foodborne pathogens. The study concluded that spilanthol could be an effective natural preservative due to its ability to inhibit bacterial growth at low concentrations .
Q & A
Q. Table 1: Key Identifiers for 2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)-
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 76361-77-8 | |
| PubChem CID | 11506817 | |
| IUPAC Name | (E,E,Z)-2,6,8-Decatrienamide, N-(2-methylbutyl)- |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from variability in experimental conditions or incomplete mechanistic insights. Methodological steps include:
- Meta-analysis : Systematically compare bioassay protocols (e.g., cell lines, concentrations, controls) across studies to identify confounding variables .
- Dose-response profiling : Conduct kinetic assays to differentiate between dose-dependent effects and artifacts (e.g., solvent toxicity masking bioactivity) .
- Mechanistic validation : Use isotopic labeling (e.g., deuterated analogs) to trace metabolic pathways or binding interactions, clarifying ambiguous results .
Basic: What analytical techniques are optimal for characterizing (E,E,Z)-stereochemistry in this compound?
Answer:
- Chromatographic separation : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve stereoisomers. Use mobile phases optimized for polar amides (e.g., hexane:isopropanol 90:10) .
- Spectroscopic analysis : Combine NOESY NMR (to confirm spatial proximity of protons in the trienamide chain) and CD spectroscopy (to detect Cotton effects indicative of chiral centers) .
- Computational modeling : Validate spectral data with molecular dynamics simulations to model steric interactions influencing stereochemical stability .
Q. Table 2: Analytical Parameters for Structural Confirmation
| Technique | Parameters | Application Example |
|---|---|---|
| HPLC | Column: C18, 5 µm; Flow: 1.0 mL/min | Purity assessment (>98%) |
| NMR (¹H) | 600 MHz, CDCl3 | Assignment of methylbutyl protons |
| HRMS | ESI+, m/z 237.1834 [M+H]+ | Molecular formula verification |
Advanced: How can researchers assess the compound’s stability under varying environmental conditions?
Answer:
- Accelerated stability studies : Use a Q10 approach (temperature-dependent degradation rates) to predict shelf-life. Store samples at 40°C/75% RH and monitor degradation via LC-MS .
- Light sensitivity testing : Expose the compound to UV-Vis radiation (λ = 254–365 nm) and quantify photodegradation products (e.g., isomerization or oxidation byproducts) .
- Kinetic modeling : Apply the Arrhenius equation to derive activation energy (Ea) for thermal decomposition, informing storage guidelines .
Basic: What strategies ensure reproducibility in synthesizing N-(2-methylbutyl)-2,6,8-decatrienamide?
Answer:
- Stepwise optimization : Use Design of Experiments (DoE) to identify critical reaction parameters (e.g., coupling agents, reaction time) affecting yield .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track amide bond formation in real time .
- Purification protocols : Standardize flash chromatography conditions (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity product .
Advanced: How can researchers elucidate the compound’s interaction with lipid bilayers?
Answer:
- Biophysical assays : Use surface plasmon resonance (SPR) to quantify binding kinetics with model membranes (e.g., DOPC liposomes) .
- Fluorescence anisotropy : Incorporate BODIPY-labeled analogs to monitor changes in membrane fluidity upon compound insertion .
- Molecular dynamics (MD) : Simulate 100-ns trajectories in lipid bilayers to predict partitioning behavior and conformational stability .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE requirements : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Ensure fume hoods for volatile solvents .
- Waste disposal : Neutralize amide residues with 10% acetic acid before aqueous disposal. Follow EPA guidelines for organic waste .
- Emergency response : Maintain spill kits with activated charcoal and silica gel for containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
